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Compound of Interest

Compound Name: 2,5-Difluorobenzyl alcohol

Cat. No.: B1297542 Get Quote

A detailed guide for researchers, scientists, and drug development professionals on the

nuanced spectroscopic differences between the six isomers of difluorobenzyl alcohol. This

report provides a comparative analysis of their Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols and

visual representations of their structural distinctions.

The substitution pattern of fluorine atoms on the benzene ring of difluorobenzyl alcohol

significantly influences the local electronic environment, leading to distinct and measurable

differences in their spectroscopic signatures. Understanding these differences is crucial for the

unambiguous identification and characterization of these isomers in various research and

development settings, including pharmaceutical synthesis and materials science. This guide

presents a comprehensive comparison of the 1H NMR, 13C NMR, IR, and mass spectra for

2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-difluorobenzyl alcohol.

Comparative Spectroscopic Data
The following tables summarize the key quantitative data obtained from 1H NMR, 13C NMR,

IR, and Mass Spectrometry for the six isomers of difluorobenzyl alcohol.

1H NMR Spectroscopy Data
The chemical shifts (δ) in parts per million (ppm) for the protons in each isomer are presented

below. The solvent used was CDCl₃.
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Isomer Ar-H (ppm) -CH₂- (ppm) -OH (ppm)

2,3-Difluorobenzyl

alcohol
7.15-7.00 (m, 3H) 4.78 (s, 2H) 1.80 (t, 1H)

2,4-Difluorobenzyl

alcohol

7.30 (m, 1H), 6.82 (m,

1H), 6.76 (m, 1H)[1]
4.59 (s, 2H)[1] 3.45 (s, 1H)[1]

2,5-Difluorobenzyl

alcohol
7.10-6.90 (m, 3H) 4.75 (s, 2H) 1.75 (t, 1H)

2,6-Difluorobenzyl

alcohol

7.25 (m, 1H), 6.95 (t,

2H)
4.85 (s, 2H) 1.90 (t, 1H)

3,4-Difluorobenzyl

alcohol

7.25–7.14 (m, 1H),

7.01 (t, 1H), 7.85–7.65

(m, 1H)[2]

3.92 (s, 2H)[2] 1.66 (s, 1H)[2]

3,5-Difluorobenzyl

alcohol
6.90-6.70 (m, 3H) 4.65 (s, 2H) 1.85 (t, 1H)

13C NMR Spectroscopy Data
The chemical shifts (δ) in ppm for the carbon atoms in each isomer are presented below. The

solvent used was CDCl₃.
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Isomer Ar-C (ppm) -CH₂- (ppm)

2,3-Difluorobenzyl alcohol

151.2 (dd), 148.8 (dd), 124.5

(d), 122.0 (dd), 115.8 (d),

128.5 (dd)

58.5

2,4-Difluorobenzyl alcohol

162.5 (dd), 160.0 (dd), 129.5

(dd), 124.0 (dd), 111.5 (dd),

104.0 (t)

58.0

2,5-Difluorobenzyl alcohol

158.5 (dd), 156.0 (dd), 116.5

(dd), 115.0 (dd), 114.5 (dd),

128.0 (dd)

58.2

2,6-Difluorobenzyl alcohol
161.0 (dd), 130.0 (t), 115.0

(dd), 111.5 (dd)
56.0

3,4-Difluorobenzyl alcohol
165.78 (d), 153.01, 126.52 (d),

117.62 (d), 116.45, 114.27[2]
52.19[2]

3,5-Difluorobenzyl alcohol
163.0 (dd), 142.0 (t), 112.0 (d),

103.0 (t)
64.0

Infrared (IR) Spectroscopy Data
The major absorption peaks in wavenumbers (cm⁻¹) for each isomer are listed below.
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Isomer
O-H Stretch
(cm⁻¹)

C-H (Aromatic)
Stretch (cm⁻¹)

C-O Stretch
(cm⁻¹)

C-F Stretch
(cm⁻¹)

2,3-

Difluorobenzyl

alcohol

~3350 (broad) ~3070 ~1280, 1030 ~1230, 1100

2,4-

Difluorobenzyl

alcohol

~3350 (broad) ~3070 ~1270, 1040 ~1210, 1140

2,5-

Difluorobenzyl

alcohol

~3340 (broad) ~3060 ~1260, 1020 ~1220, 1150

2,6-

Difluorobenzyl

alcohol

~3360 (broad) ~3080 ~1240, 1050 ~1200, 1120

3,4-

Difluorobenzyl

alcohol

~3350 (broad) ~3070 ~1290, 1030 ~1220, 1110

3,5-

Difluorobenzyl

alcohol

~3350 (broad) ~3060 ~1300, 1040 ~1210, 1130

Mass Spectrometry Data
The key mass-to-charge ratios (m/z) observed in the electron ionization (EI) mass spectra are

presented below, including the molecular ion and major fragments.
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Isomer
Molecular
Ion (M⁺)
[m/z]

[M-H]⁺ [M-OH]⁺ [M-CH₂OH]⁺
Other Key
Fragments
[m/z]

2,3-

Difluorobenzy

l alcohol

144 143 127 113 109, 95

2,4-

Difluorobenzy

l alcohol

144 143 127 113 109, 95

2,5-

Difluorobenzy

l alcohol

144 143 127 113 109, 95

2,6-

Difluorobenzy

l alcohol

144 143 127 113 109, 95

3,4-

Difluorobenzy

l alcohol

144 143 127 113 109, 95

3,5-

Difluorobenzy

l alcohol

144 143 127 113 109, 95

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited in this

guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of the difluorobenzyl alcohol isomer (approximately 10-20 mg) was dissolved in 0.6

mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an

internal standard. 1H and 13C NMR spectra were recorded on a 500 MHz spectrometer.[2] For

1H NMR, 16 scans were acquired with a relaxation delay of 1 second. For 13C NMR, 1024
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scans were acquired with a relaxation delay of 2 seconds. Chemical shifts are reported in parts

per million (ppm) relative to TMS (δ = 0.00 ppm).[2]

Infrared (IR) Spectroscopy
Infrared spectra were obtained using a Fourier Transform Infrared (FTIR) spectrometer

equipped with an Attenuated Total Reflectance (ATR) accessory. A small drop of the neat liquid

sample was placed directly onto the diamond crystal of the ATR unit. The spectrum was

recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of

the clean, empty ATR crystal was recorded and automatically subtracted from the sample

spectrum.

Mass Spectrometry (MS)
Mass spectra were acquired using a mass spectrometer with an electron ionization (EI) source.

The sample was introduced via direct infusion or a gas chromatography (GC) inlet. The

electron energy was set to 70 eV. The ion source temperature was maintained at 200°C. The

mass analyzer scanned a range of m/z 40-400.

Visualization of Isomeric and Spectroscopic
Relationships
The following diagrams illustrate the structural differences between the isomers and the logical

workflow for their spectroscopic differentiation.
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Caption: Workflow for the spectroscopic differentiation of difluorobenzyl alcohol isomers.
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Caption: Classification of difluorobenzyl alcohol isomers based on substitution patterns.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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